4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in cancer therapy due to its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .
Comparison with Similar Compounds
When compared to other triazole derivatives, 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19ClN4S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
ZPZFHGWBIQVNMC-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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